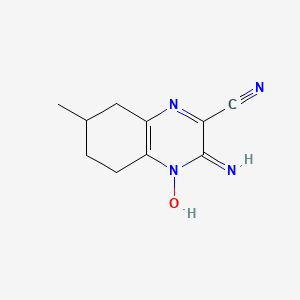
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a heterocyclic compound with a unique structure that includes a quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoaniline with methyl ethyl ketone in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different functional groups attached to the core structure .
科学的研究の応用
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against neurodegenerative disorders and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoxaline core but differs in functional groups and substitution patterns.
Quinoxaline: The parent compound with a simpler structure, lacking the tetrahydro and imino groups.
Uniqueness
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
63630-21-7 |
|---|---|
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC名 |
4-hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O/c1-6-2-3-9-7(4-6)13-8(5-11)10(12)14(9)15/h6,12,15H,2-4H2,1H3 |
InChIキー |
HZRCTVXUGNXUFK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)N=C(C(=N)N2O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
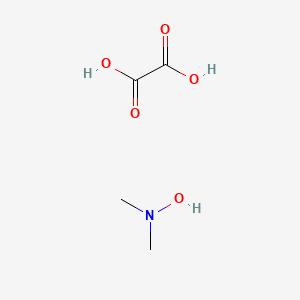
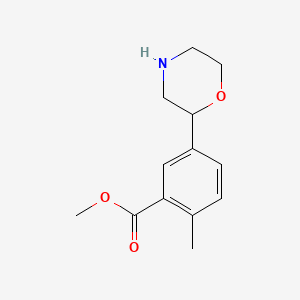
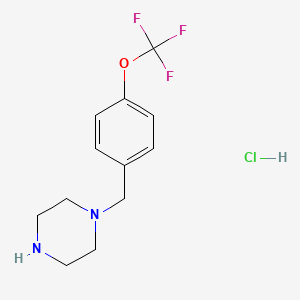
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
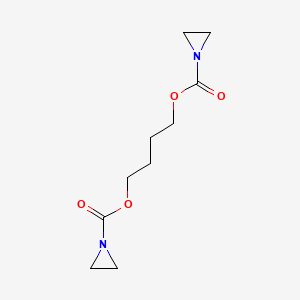


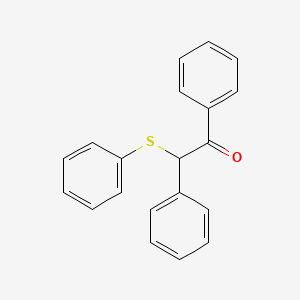
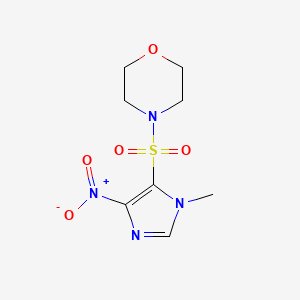
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
